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Environmental DNA (eDNA) metabarcoding has emerged as a powerful, non-invasive tool for
assessing eukaryotic biodiversity across a wide range of ecosystems. This technique relies on
the amplification and sequencing of a standardized gene region from DNA isolated from
environmental samples such as water, soil, or air. The choice of universal primers is a critical
step that significantly influences the breadth of taxa detected and the overall success of a
study. This document provides detailed application notes and protocols for the use of common
universal primers in eukaryotic eDNA metabarcoding.

Introduction to Universal Primers for Eukaryotic
eDNA Metabarcoding

The goal of universal primers in eDNA metabarcoding is to amplify a specific gene region from
a broad range of eukaryotic organisms simultaneously. The ideal universal primer set should
target a gene region that is conserved enough for the primers to anneal to a wide array of taxa,
yet variable enough to provide taxonomic resolution. The two most commonly targeted gene
regions for universal eukaryotic metabarcoding are the 18S ribosomal RNA (18S rRNA) gene
and the cytochrome c oxidase subunit | (COI) gene.

e 18S rRNA Gene: This gene is part of the small ribosomal subunit and is highly conserved
across eukaryotes, making it an excellent target for broad taxonomic surveys. Different
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variable regions (V1-V9) of the 18S rRNA gene offer varying degrees of taxonomic
resolution. The V4 and V9 regions are frequently used in eDNA studies.

e COI Gene: This mitochondrial gene is the standard barcode region for many animal taxa. It
generally offers higher taxonomic resolution than the 18S rRNA gene, often down to the
species level. However, designing truly universal COI primers is challenging due to higher
sequence divergence, which can lead to amplification biases against certain taxa.

The selection of a primer set should be guided by the specific research question, the target
organisms, and the desired level of taxonomic resolution.

Data Presentation: Comparison of Common
Universal Eukaryotic Primers

The following tables summarize the characteristics and performance of frequently used
universal primer sets for the 18S rRNA and COI genes in eDNA metabarcoding studies.

Table 1: Universal Primers Targeting the 18S rRNA Gene
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Table 2: Universal Primers Targeting the COI Gene
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Experimental Protocols
Protocol 1: eDNA Sample Collection and DNA Extraction

This protocol provides a general guideline for water sample collection and DNA extraction. It
should be adapted based on the specific environment and research objectives.

Materials:
 Sterile collection bottles or containers
« Sterile filtration apparatus (e.g., filter funnels, vacuum pump)

 Sterile filters with a pore size of 0.22 um to 1.2 um (e.qg., polyethersulfone [PES] or
polycarbonate)

» Sterile forceps
* DNA extraction kit (e.g., DNeasy PowerWater Kit, Qiagen)
o Ethanol (96-100%)
e Nuclease-free water
o Personal protective equipment (gloves, lab coat)
Procedure:
e Sample Collection:
o Wear gloves to prevent contamination.

o Collect water samples in sterile containers. The volume will depend on the expected DNA
concentration (typically 1-2 liters for freshwater or marine environments).

o Include field blanks (containers with nuclease-free water) to monitor for contamination
during collection and transport.

o Filtration:
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[e]

Set up the filtration apparatus in a clean environment, ideally a laminar flow hood.

(¢]

Aseptically place a sterile filter onto the filter base.

[¢]

Pour the water sample into the funnel and apply a vacuum to pull the water through the
filter.

[¢]

After filtration, use sterile forceps to remove the filter and place it in a sterile tube.

Store the filter at -20°C or -80°C until DNA extraction.

[e]

o DNA Extraction:
o Follow the manufacturer's instructions for the chosen DNA extraction Kkit.

o Include extraction blanks (a blank filter) to monitor for contamination during the extraction
process.

o Elute the DNA in nuclease-free water or the provided elution buffer.

o Quantify the extracted DNA using a fluorometer (e.g., Qubit) and assess its purity using a
spectrophotometer (e.g., NanoDrop).

o Store the extracted DNA at -20°C.

Protocol 2: PCR Amplification using Universal Primers

This protocol describes the PCR amplification of the target gene region using universal primers
with Illumina overhang adapters.

Materials:

Extracted eDNA

Universal primers with lllumina overhang adapters (10 puM)

High-fidelity PCR master mix (e.g., KAPA HiFi HotStart ReadyMix)

Nuclease-free water
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e PCR tubes or plates

e Thermocycler

PCR Reaction Setup (25 pL reaction):

Component Volume (pL) Final Concentration
High-fidelity PCR master mix

(2 125 1x

Forward Primer (10 uM) 1.25 0.5 uM

Reverse Primer (10 uM) 1.25 0.5 uM

eDNA template (1-10 ng/uL) 2.0 2-20 ng

Nuclease-free water 8.0 -

Total Volume 25.0

PCR Cycling Conditions:

These are general cycling conditions and should be optimized for the specific primer set and

target DNA.
Step Temperature (°C) Time Cycles
Initial Denaturation 95 3 min 1
Denaturation 95 30 sec 35
Annealing 50-60* 30 sec
Extension 72 1 min
Final Extension 72 5 min 1
Hold 4 co
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*Annealing temperature should be optimized for each primer set. A gradient PCR can be
performed to determine the optimal annealing temperature.

PCR Product Verification:

e Run a portion of the PCR product on a 1.5% agarose gel to confirm the amplification of a
band of the expected size.

 Include a no-template control (NTC) in the PCR to check for contamination.

Protocol 3: Library Preparation and Sequencing

This protocol provides a general overview of the steps for preparing the PCR amplicons for
lllumina sequencing.

Materials:

PCR products

* AMPure XP beads

e 80% Ethanol (freshly prepared)

e Magnetic stand

o Dual-index primers for Illumina sequencing
o High-fidelity PCR master mix

* Nuclease-free water

¢ Qubit fluorometer

o Agilent Bioanalyzer or similar instrument
Procedure:

e PCR Product Cleanup:
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o Use AMPure XP beads to purify the PCR products from primers and dNTPs. Follow the
manufacturer's protocol.

e Indexing PCR:

o Perform a second PCR to attach dual indices and sequencing adapters to the purified
amplicons.

o Use a limited number of cycles (e.g., 8-12 cycles) to avoid over-amplification.
e Library Cleanup and Quantification:

o Purify the indexed libraries using AMPure XP beads.

o Quantify the final libraries using a Qubit fluorometer.

o Assess the library size distribution using an Agilent Bioanalyzer.
e Pooling and Sequencing:

o Pool the libraries in equimolar concentrations.

o Sequence the pooled library on an Illlumina platform (e.g., MiSeq, NovaSeq) using the
appropriate sequencing Kkit.

Mandatory Visualization
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Caption: General workflow for eDNA metabarcoding of eukaryotes.
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Caption: Logical workflow for selecting universal primers.
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 To cite this document: BenchChem. [Universal Primers for eDNA Metabarcoding of
Eukaryotes: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b8544604#universal-primers-for-edna-
metabarcoding-of-eukaryotes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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